Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate
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Overview
Description
“Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate” is a chemical compound with the CAS No. 2034238-09-812. Its molecular formula is C15H20N2O4S and it has a molecular weight of 324.42.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate” from the web search results.Molecular Structure Analysis
The molecular structure of “Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate” can be analyzed using its molecular formula, C15H20N2O4S2. However, the specific structure details are not available in the search results.
Chemical Reactions Analysis
I’m sorry, but the search results do not provide specific information on the chemical reactions involving “Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate” are not detailed in the search results.Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Research involving compounds with similar structural motifs, such as butanoic acid derivatives, has been conducted to explore their potential in biological activities and material sciences. For instance, molecular docking and spectroscopic studies, including vibrational, structural, electronic, and optical analysis, have been performed on related compounds. These studies assess stability, reactivity, and nonlinear optical materials potential, offering insights into the design of new materials with desired properties (K. Vanasundari et al., 2018).
Electropolymerization and Electrochromic Properties
Another application area is the electropolymerization of thiophene-based polymers, investigated for their electrochromic properties. Research in this field focuses on developing materials with high chromatic contrast and efficiency for electrochromic devices, utilizing methodologies that could be applicable to the synthesis and study of polymers derived from methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate (Y. Pang et al., 2007).
Antiprotozoal Activity and Drug Synthesis
In the realm of medicinal chemistry, the synthesis and evaluation of compounds for antiprotozoal activity represent another critical area of research. Analogous compounds, such as diamidines derived from butanoic acid or thiophene structures, have been synthesized and tested for their efficacy against protozoal infections, showcasing the potential of similar structures in drug development (M. Ismail et al., 2003).
Safety And Hazards
The safety and hazards associated with “Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate” are not mentioned in the search results.
Future Directions
The future directions for the research and application of “Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate” are not specified in the search results.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a subject matter expert.
properties
IUPAC Name |
methyl 4-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-20-14(18)3-2-7-16-15(19)11-4-5-13(17-9-11)21-12-6-8-22-10-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBQBQBKUKHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate |
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